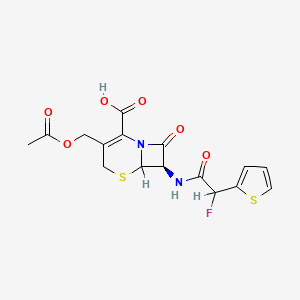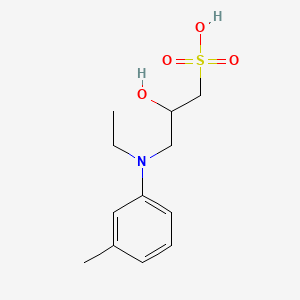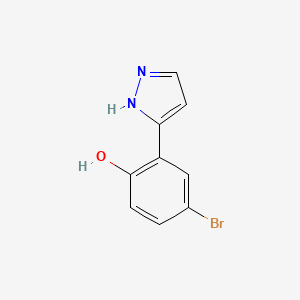
4-Bromo-2-(1H-pyrazol-3-yl)phenol
説明
4-Bromo-2-(1H-pyrazol-3-yl)phenol is a chemical compound with the molecular formula C9H7BrN2O and a molecular weight of 239.07 . It appears as a white to light yellow to purple powder or crystal .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2-(1H-pyrazol-3-yl)phenol consists of a phenol group attached to a pyrazole ring via a carbon-carbon bond . The phenol group has a bromine atom attached to it .Chemical Reactions Analysis
While specific chemical reactions involving 4-Bromo-2-(1H-pyrazol-3-yl)phenol are not available, pyrazole compounds are known to participate in various chemical reactions. For instance, they can act as ligands in the formation of coordination compounds .Physical And Chemical Properties Analysis
4-Bromo-2-(1H-pyrazol-3-yl)phenol is a solid at 20°C . It has a melting point range of 158.0 to 162.0°C . It is soluble in methanol .科学的研究の応用
- 1,4’-Bipyrazoles : Researchers use it in the preparation of 1,4’-bipyrazoles, which find applications in coordination chemistry and materials science .
- Hexacoordinate Complexes : By reacting 4-bromo-2-(1H-pyrazol-3-yl)phenol with certain metal precursors, researchers can form solid hexacoordinate complexes. These complexes have applications in catalysis and materials science .
- Crystal Structure : The crystal structure of 4-bromo-2-(1H-pyrazol-3-yl)phenol has been studied. It provides insights into its molecular arrangement and bonding patterns .
Organic Synthesis and Medicinal Chemistry
Biologically Active Compounds
Coordination Chemistry
Crystallography and Structural Studies
Safety and Hazards
4-Bromo-2-(1H-pyrazol-3-yl)phenol is classified as an irritant. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .
特性
IUPAC Name |
4-bromo-2-(1H-pyrazol-5-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c10-6-1-2-9(13)7(5-6)8-3-4-11-12-8/h1-5,13H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNIKRSVKWZRJOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C2=CC=NN2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20425276 | |
| Record name | 4-Bromo-2-(1H-pyrazol-3-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20425276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(1H-pyrazol-3-yl)phenol | |
CAS RN |
99067-15-9 | |
| Record name | 4-Bromo-2-(1H-pyrazol-3-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20425276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2-(1H-pyrazol-3-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the crystal structure of 4-Bromo-2-(1H-pyrazol-3-yl)phenol?
A: 4-Bromo-2-(1H-pyrazol-3-yl)phenol crystallizes in the triclinic system with the space group C2/c. [, ] Its unit cell dimensions are a = 16.255(3) Å, b = 4.4119(9) Å, c = 25.923(5) Å, and β = 107.99(3)°. [, ] This detailed structural information is crucial for understanding its interactions with biological targets and for designing derivatives with potentially improved activity.
Q2: How does the structure of 4-Bromo-2-(1H-pyrazol-3-yl)phenol relate to its antibacterial activity?
A: While the provided research doesn't directly address structure-activity relationships for this specific compound, it does highlight that its antibacterial activity is limited to certain bacterial strains. [] Further studies investigating modifications to the 4-Bromo-2-(1H-pyrazol-3-yl)phenol structure, such as substitutions on the aromatic rings or variations in the pyrazole moiety, could elucidate the key structural features responsible for its activity and potentially lead to the development of more potent and broad-spectrum antibacterial agents.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



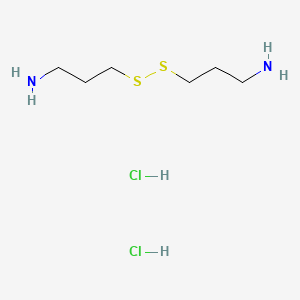

![Ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate hydrochloride](/img/structure/B1194003.png)
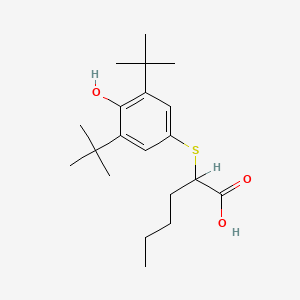


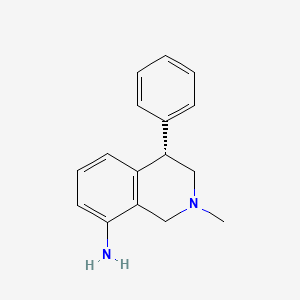
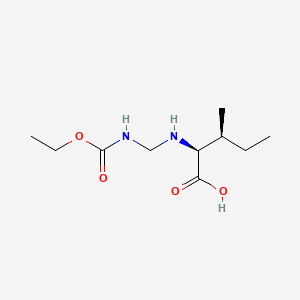

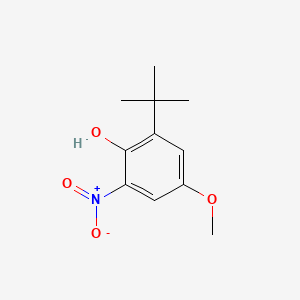
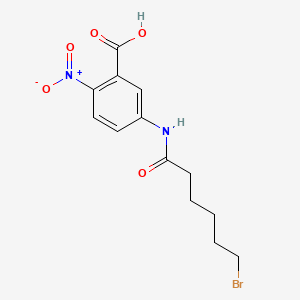
![(2R,4S,6R)-5-acetamido-2-[(2R)-2,3-di(tetradecoxy)propoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B1194016.png)
